![molecular formula C66H48BCl2CoF20N6 B15204428 OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate: is a coordination compound featuring cobalt as the central metal ion. This compound is notable for its complex structure and the presence of multiple ligands, making it a subject of interest in coordination chemistry and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate typically involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or acetonitrile. The tetrakis(2,3,4,5,6-pentafluorophenyl)borate anion is introduced to stabilize the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be substituted with other donor molecules under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of strong acids or bases to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction could produce cobalt(II) species.
科学的研究の応用
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers.
作用機序
The mechanism by which OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate exerts its effects involves coordination with target molecules through its cobalt center. The compound can interact with various substrates, facilitating electron transfer and catalyzing chemical reactions. The molecular targets and pathways involved include DNA binding in biological systems and electron transfer in catalytic processes.
類似化合物との比較
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Another cobalt coordination compound with ethylenediamine ligands.
Rhodium, tris(2,4-pentanedionato-O,O’)-, (OC-6-11): A rhodium-based coordination compound with similar structural features.
Uniqueness
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate is unique due to its specific ligand arrangement and the presence of the pentafluorophenylborate anion, which imparts distinct chemical properties and reactivity compared to other cobalt coordination compounds .
特性
分子式 |
C66H48BCl2CoF20N6 |
|---|---|
分子量 |
1445.7 g/mol |
IUPAC名 |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;dichloride |
InChI |
InChI=1S/C24BF20.3C14H16N2.2ClH.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
InChIキー |
WLGONLUPJXTXKT-JQDMZEHKSA-L |
異性体SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
正規SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


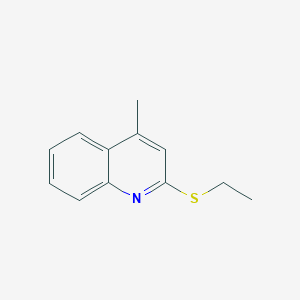
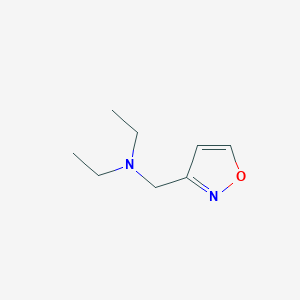
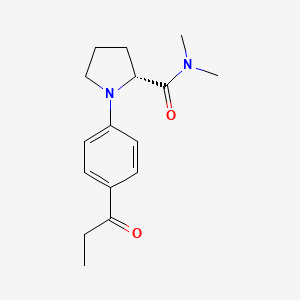
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
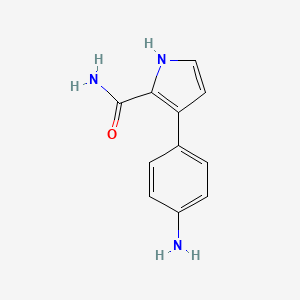

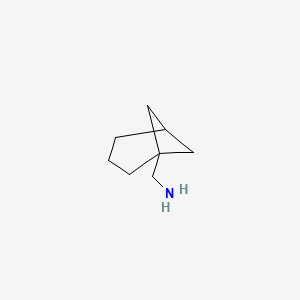
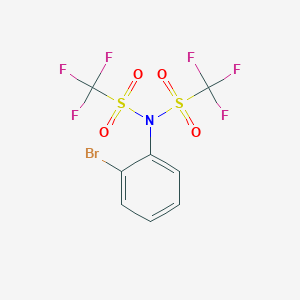
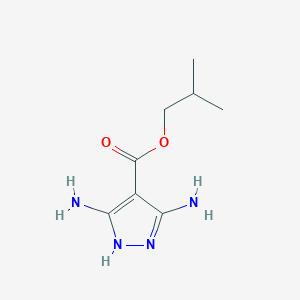
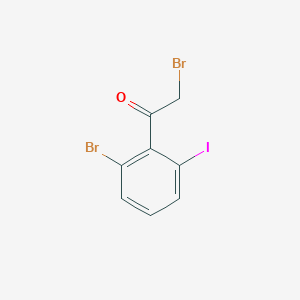
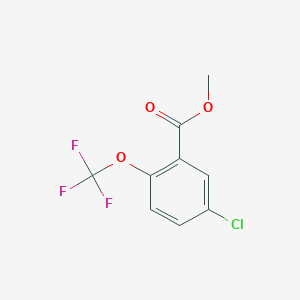
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)

